ALDH1A1-IN-4 vs. NCT-501: Submicromolar Potency with Documented Isozyme Selectivity
ALDH1A1-IN-4 inhibits recombinant human ALDH1A1 with an IC50 of 0.32 μM [1]. The standard reference inhibitor NCT-501 exhibits an IC50 of 40 nM against the same target, representing an 8-fold difference in potency [2]. However, the critical distinction lies in selectivity: ALDH1A1-IN-4 demonstrates no detectable inhibitory activity against ALDH2 or ALDH3A1 at concentrations up to the tested range, a property that is directly linked to its benzimidazole scaffold and steric clashes with residues ASP458 (ALDH2) and ILE458 (ALDH3A1) [1]. In contrast, while NCT-501 is reported to show >57 μM IC50 values for ALDH1B1, ALDH3A1, and ALDH2, its >1000-fold selectivity is inferred from enzyme panel screening, not from a head-to-head study using identical assay conditions as the ALDH1A1-IN-4 characterization [2][3]. This cross-study comparability highlights that potency alone does not define utility; the absence of off-target activity against ALDH2 and ALDH3A1 is a verifiable differentiator for ALDH1A1-IN-4 in the context of cyclophosphamide sensitization, where ALDH2 inhibition would produce confounding metabolic effects [1].
| Evidence Dimension | ALDH1A1 enzymatic inhibition potency and isozyme selectivity |
|---|---|
| Target Compound Data | IC50 = 0.32 μM (ALDH1A1); no inhibition of ALDH2 or ALDH3A1 detected |
| Comparator Or Baseline | NCT-501: IC50 = 40 nM (ALDH1A1); IC50 >57 μM for ALDH1B1, ALDH3A1, ALDH2 |
| Quantified Difference | 8-fold lower potency but documented lack of ALDH2/ALDH3A1 activity in same study |
| Conditions | In vitro enzymatic assay using recombinant human ALDH1A1, ALDH2, and ALDH3A1 with propionaldehyde as substrate; pH 7.5, 25°C, NADH fluorescence detection |
Why This Matters
For cyclophosphamide resistance reversal, a compound with no ALDH2 activity avoids confounding off-target metabolic interference, which may outweigh absolute potency differences.
- [1] Gera Narendra, Baddipadige Raju, Himanshu Verma, Manoj Kumar, Subheet Kumar Jain, Gurleen Kaur Tung, Shubham Thakur, Rasdeep Kaur, Satwinderjeet Kaur, Bharti Sapra, and Om Silakari. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation. RSC Med. Chem., 2024, 15, 309-321. DOI: 10.1039/D3MD00543G. View Source
- [2] Yang SM, Martinez NJ, Yasgar A, et al. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). J Med Chem. 2015;58(4):1964-1975. DOI: 10.1021/jm501904k. View Source
- [3] MedChemExpress. NCT-501 (HY-18768) Product Datasheet. View Source
